5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula CHBrNO and a molecular weight of 265.11 g/mol. This compound is notable for its structural complexity and potential applications in medicinal chemistry, particularly as a building block in the synthesis of biologically active molecules. The compound features a bromine atom at the 5-position of the pyrrolo ring, which can be exploited for various chemical transformations.
The compound is classified within the broader category of pyrrolopyridines, which are known for their diverse biological activities. It can be sourced from chemical suppliers and is often utilized in research settings for the development of new pharmaceutical agents. The compound's unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:
Industrial production may utilize optimized synthetic routes that focus on scalability and environmental considerations, often employing continuous flow reactors to enhance efficiency.
The molecular structure of 5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine can be described using several key identifiers:
These identifiers provide insight into the compound's stereochemistry and functional groups, which are essential for understanding its reactivity and interactions in biological systems.
5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions:
The mechanism of action for compounds like 5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine typically involves interactions with specific biological targets such as enzymes or receptors. The presence of the bromine atom and carbonyl group allows for hydrogen bonding and π-stacking interactions with target biomolecules.
For instance, studies have shown that similar pyrrolopyridines can act as inhibitors for protein kinases by mimicking ATP binding sites, thus blocking phosphorylation processes critical for cell signaling pathways . The detailed mechanism often requires further investigation through biochemical assays and structural biology techniques.
These properties are critical for determining suitable reaction conditions and storage requirements for laboratory use .
5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine finds applications primarily in scientific research:
The synthesis of 5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine (molecular formula: C₁₁H₉BrN₂O; MW: 265.11 g/mol) relies on sequential functionalization of the 1H-pyrrolo[2,3-b]pyridine core. The process requires precise control to achieve regioselective modifications at the 3- and 5-positions.
Cyclopropanecarbonyl introduction at the 3-position employs Friedel-Crafts acylation. The reaction uses cyclopropanecarbonyl chloride and a base catalyst (e.g., triethylamine) in anhydrous dichloromethane. Key parameters include:
Table 1: Standard Conditions for Cyclopropanecarbonylation
Component | Role | Quantity | Notes |
---|---|---|---|
Pyrrolopyridine core | Substrate | 1.0 equiv | Dissolved in anhydrous DCM |
Cyclopropanecarbonyl chloride | Acylating agent | 1.2 equiv | Added dropwise |
Triethylamine | Base catalyst | 2.5 equiv | Maintains reaction pH |
Dichloromethane (DCM) | Solvent | 10 mL/g substrate | Anhydrous conditions essential |
Electrophilic bromination targets the 5-position due to its heightened electron density. N-Bromosuccinimide (NBS) is preferred for regioselectivity, with key considerations:
Table 2: Bromination Optimization Parameters
Variable | Optimal Range | Deviation Impact |
---|---|---|
NBS Equivalents | 1.05–1.10 | >1.1: Di-bromination; <1.0: Incomplete |
Temperature | 20–25°C | >30°C: Decomposition; <15°C: Slow kinetics |
Solvent | DMF or acetonitrile | THF reduces yield by 30% |
Batch synthesis limitations (e.g., exotherm control in bromination) are mitigated using continuous flow reactors. Key advantages include:
Column Chromatography:
Recrystallization:
Industrial Scale-Up: Hybrid approaches (e.g., initial chromatography followed by recrystallization) achieve 92% purity at kilogram scale. Solvent recovery systems reduce costs by 40%.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9